molecular formula C16H25BrO3 B14335188 Acetic acid;2-bromo-4,6-ditert-butylphenol CAS No. 103151-53-7

Acetic acid;2-bromo-4,6-ditert-butylphenol

Cat. No.: B14335188
CAS No.: 103151-53-7
M. Wt: 345.27 g/mol
InChI Key: ILVPGKDUDLWYPY-UHFFFAOYSA-N
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Description

Acetic acid;2-bromo-4,6-ditert-butylphenol is a compound that combines the properties of acetic acid and a brominated phenol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-bromo-4,6-ditert-butylphenol typically involves the bromination of 4,6-ditert-butylphenol followed by esterification with acetic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactors where 4,6-ditert-butylphenol is treated with bromine in the presence of a catalyst. The resulting brominated product is then esterified with acetic acid using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to yield the final compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-bromo-4,6-ditert-butylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in inert solvents.

    Esterification: Acetic acid with acid catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Zinc and hydrochloric acid.

Major Products

Scientific Research Applications

Acetic acid;2-bromo-4,6-ditert-butylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2-bromo-4,6-ditert-butylphenol involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating substitution reactions with nucleophiles. The phenolic group can undergo oxidation to form reactive quinones, which can interact with biological molecules and exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-bromo-4,6-ditert-butylphenol is unique due to the combination of its brominated phenol structure with an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .

Properties

CAS No.

103151-53-7

Molecular Formula

C16H25BrO3

Molecular Weight

345.27 g/mol

IUPAC Name

acetic acid;2-bromo-4,6-ditert-butylphenol

InChI

InChI=1S/C14H21BrO.C2H4O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9;1-2(3)4/h7-8,16H,1-6H3;1H3,(H,3,4)

InChI Key

ILVPGKDUDLWYPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C

Origin of Product

United States

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